

Technical Support Center: Validating Enciprazine Target Engagement in Living Cells

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Compound of Interest

Compound Name: *Enciprazine*

Cat. No.: *B1671271*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of **Enciprazine** in living cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of **Enciprazine**?

Enciprazine is a phenylpiperazine derivative that acts as an anxiolytic and antipsychotic agent. Its primary molecular targets are G-protein coupled receptors (GPCRs). It exhibits high affinity for the serotonin 1A (5-HT_{1A}) receptor, where it acts as a potent agonist, and the α ₁-adrenergic receptor.^{[1][2][3]}

Q2: What are the expected quantitative measures of **Enciprazine**'s binding affinity and functional potency?

While specific K_i (binding affinity) and EC₅₀/IC₅₀ (functional potency) values for **Enciprazine** are not consistently reported in publicly available literature as the drug was never marketed, it is characterized by "high affinity" for its primary targets.^{[1][2]} For experimental design, researchers can expect K_i and EC₅₀ values in the low nanomolar range, which is typical for potent phenylpiperazine ligands at these receptors.

Quantitative Data Summary (Representative Values)

Target	Assay Type	Parameter	Expected Value
Human 5-HT1A Receptor	Radioligand Binding	Ki	Low nM
Human α 1-Adrenergic Receptor	Radioligand Binding	Ki	Low nM
Human 5-HT1A Receptor	cAMP Inhibition Assay	EC50	Low nM
Human α 1-Adrenergic Receptor	Calcium Mobilization Assay	EC50	Low nM
Human 5-HT1A Receptor	β -arrestin Recruitment	EC50	Low-Mid nM

Note: These are representative values based on the characterization of **Enciprazine** as a high-affinity ligand and potent agonist. Actual experimental values may vary.

Q3: What are the common off-target effects associated with phenylpiperazine compounds like **Enciprazine**?

Phenylpiperazine derivatives are known to sometimes interact with other GPCRs beyond their primary targets. Potential off-target interactions for **Enciprazine** that researchers should consider investigating include:

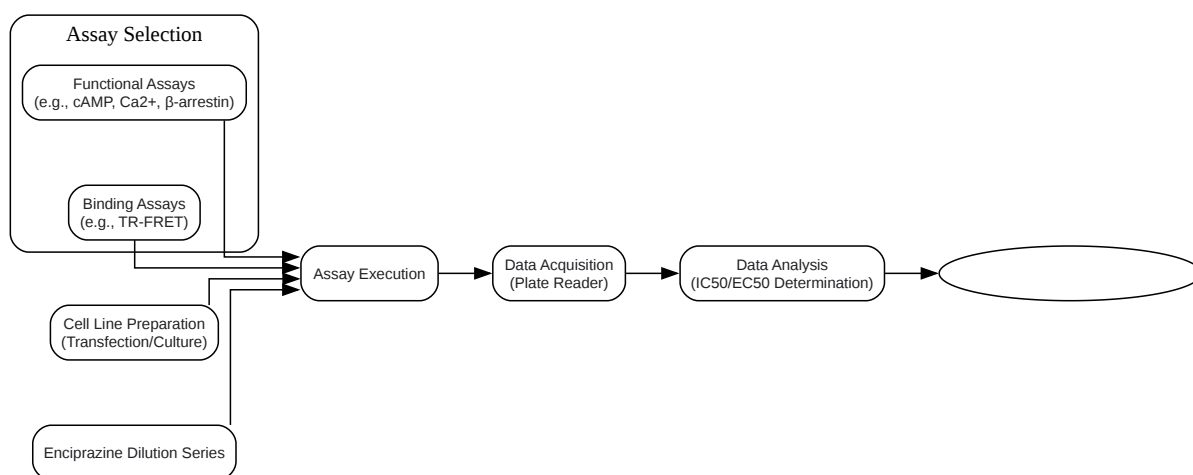
- Other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2C)
- Dopamine receptors (e.g., D2)
- hERG ion channel, which is a critical assessment for cardiovascular safety

Q4: Which cell lines are suitable for studying **Enciprazine**'s target engagement?

HEK293, CHO, or other immortalized cell lines that endogenously express or are engineered to express the human 5-HT1A or α 1-adrenergic receptors are commonly used. The choice of cell line should be guided by the specific assay and the desired signaling pathway to be investigated.

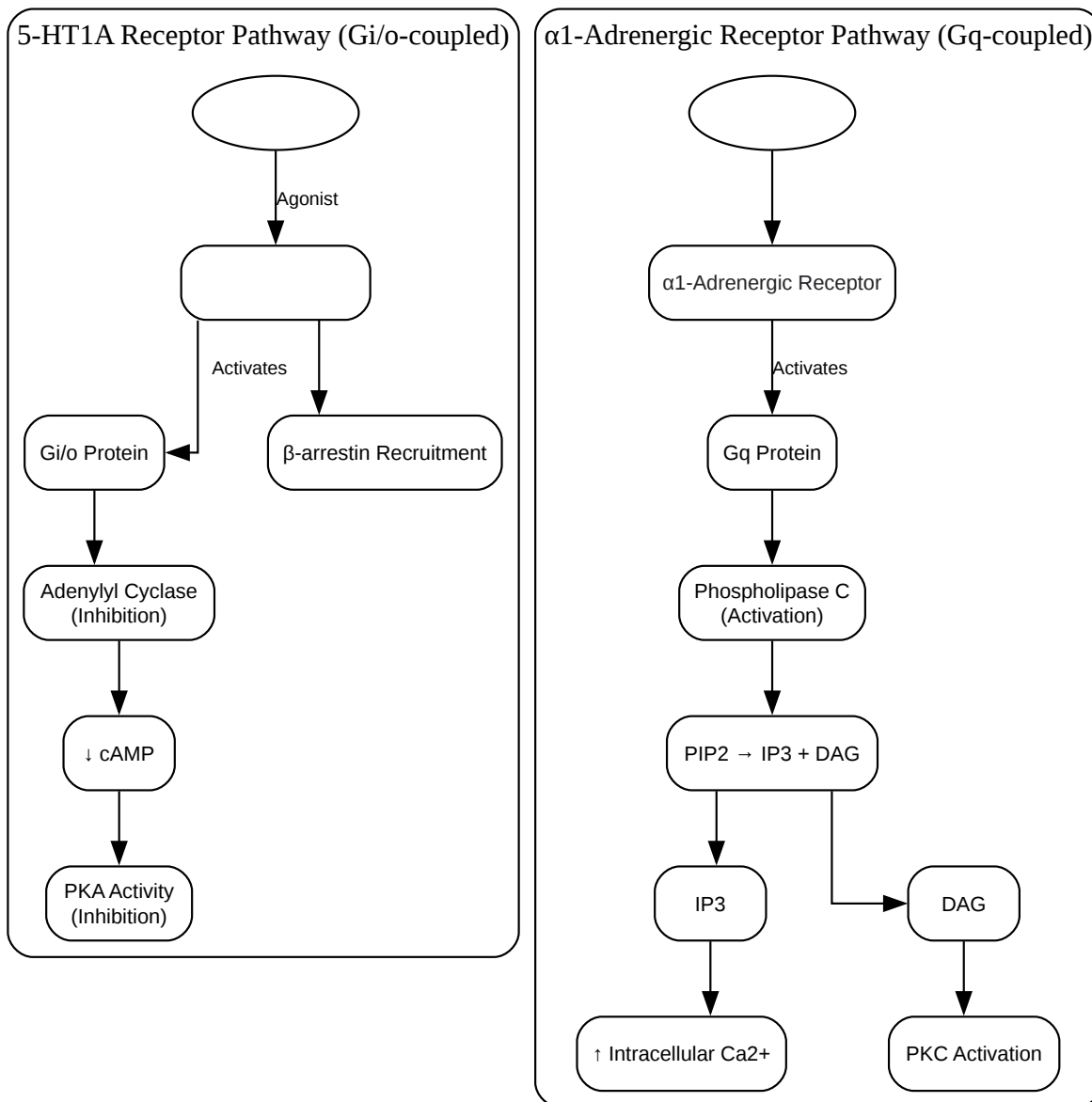
Experimental Workflows and Signaling Pathways

To effectively validate **Enciprazine**'s target engagement, a multi-faceted approach involving both binding and functional assays is recommended. Below are diagrams illustrating the general experimental workflow and the signaling pathways of **Enciprazine**'s primary targets.



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Caption: General experimental workflow for validating **Enciprazine** target engagement.



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References

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